4-(Triazol-1-yl)benzenesulfonyl fluoride
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Overview
Description
4-(Triazol-1-yl)benzenesulfonyl fluoride is a chemical compound with the molecular formula C8H6FN3O2S It is characterized by the presence of a triazole ring attached to a benzenesulfonyl fluoride group
Mechanism of Action
Target of Action
The primary target of the compound 4-(Triazol-1-yl)benzenesulfonyl fluoride is Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of many proteins, including key mediators of signal transduction, cell cycle control, and transcriptional regulation .
Mode of Action
This compound interacts with its target, HSP90, by binding to it. This binding affinity was demonstrated in a preliminary HSP90 binding assay
Biochemical Pathways
These could include pathways related to signal transduction, cell cycle control, and transcriptional regulation .
Result of Action
Given its interaction with hsp90, it can be inferred that it may influence the stability and function of hsp90 client proteins, potentially leading to effects at the cellular level .
Biochemical Analysis
Biochemical Properties
Triazoles and their derivatives have been found to exhibit significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These properties suggest that 4-(Triazol-1-yl)benzenesulfonyl fluoride may interact with various enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.
Cellular Effects
These compounds have been found to inhibit the proliferation of cancer cells by inducing apoptosis
Molecular Mechanism
It is known that triazole compounds can form a C-N bond with the nitrogen of an amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond . This suggests that this compound may exert its effects at the molecular level through similar binding interactions with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triazol-1-yl)benzenesulfonyl fluoride typically involves the reaction of 4-chlorobenzenesulfonyl fluoride with sodium azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The reaction conditions generally include the use of a solvent such as dimethylformamide (DMF) and a copper catalyst, often copper sulfate (CuSO4) in the presence of sodium ascorbate. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Triazol-1-yl)benzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.
Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions, particularly with alkynes and azides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Cycloaddition: Copper catalysts and solvents like DMF or ethanol are commonly used.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution Reactions: Products include sulfonamide derivatives, thioethers, and sulfonate esters.
Cycloaddition Reactions: Products include various triazole derivatives.
Oxidation and Reduction Reactions: Products depend on the specific oxidizing or reducing agents used.
Scientific Research Applications
4-(Triazol-1-yl)benzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is employed in bioconjugation techniques, where it is used to link biomolecules such as proteins and nucleic acids.
Industry: The compound is used in the development of new materials, including polymers and coatings with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(Triazol-1-yl)benzenesulfonamide
- 4-(Triazol-1-yl)benzenesulfonic acid
- 4-(Triazol-1-yl)benzenesulfonyl chloride
Uniqueness
4-(Triazol-1-yl)benzenesulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to sulfonamide, sulfonic acid, and sulfonyl chloride derivatives. The sulfonyl fluoride group is highly reactive towards nucleophiles, making it a valuable tool in bioconjugation and enzyme inhibition studies.
Properties
IUPAC Name |
4-(triazol-1-yl)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O2S/c9-15(13,14)8-3-1-7(2-4-8)12-6-5-10-11-12/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUFIAXYRJDNFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=N2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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